5-Amino-3-(1-cyano-2-phenylvinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-3-[(1Z)-1-cyano-2-phenyleth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a complex organic compound with a unique structure that includes a pyrazole ring, a cyano group, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(1Z)-1-cyano-2-phenyleth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps. One common method includes the reaction of diazonium salts with ethyl cyanoacetate under organic solvent conditions, followed by further reactions with formaldehyde and ammonia . The reaction conditions often require inert gas protection and specific pH levels to ensure high productivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-[(1Z)-1-cyano-2-phenyleth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound’s side chains can be oxidized to form carboxylic acids.
Reduction: The pyrazole ring can be reduced to pyrazoline or pyrazolidine under catalytic hydrogenation.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, molecular hydrogen with metal catalysts for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce pyrazoline or pyrazolidine derivatives.
Scientific Research Applications
5-Amino-3-[(1Z)-1-cyano-2-phenyleth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-amino-3-[(1Z)-1-cyano-2-phenyleth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(1-cyano-2-phenyl-vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-Amino-3-{(Z)-1-cyano-2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 5-amino-3-[(1Z)-1-cyano-2-phenyleth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the hydroxyethyl group, which can enhance its solubility and reactivity. This structural feature may also influence its interaction with biological targets, potentially leading to different pharmacological profiles and applications.
Properties
Molecular Formula |
C15H13N5O |
---|---|
Molecular Weight |
279.30 g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-phenylethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H13N5O/c16-9-12(8-11-4-2-1-3-5-11)14-13(10-17)15(18)20(19-14)6-7-21/h1-5,8,21H,6-7,18H2/b12-8+ |
InChI Key |
YYMAOMQXVYFXEW-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO |
Origin of Product |
United States |
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